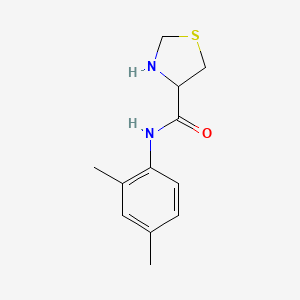

N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-8-3-4-10(9(2)5-8)14-12(15)11-6-16-7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYKZASSPVLZDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CSCN2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 2,4-dimethylaniline with thiazolidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent such as dichloromethane at room temperature for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazolidine derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

N-(2,3-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Structural Differences: The 2,3-dimethylphenyl substituent alters steric and electronic properties compared to the 2,4-isomer. The meta-methyl group in the 2,3-derivative may reduce planarity, affecting π-π stacking interactions. Synthesis: Likely follows a similar EDC·HCl/DMAP-mediated coupling route as the 2,4-isomer , though starting materials differ. Implications: Positional isomerism can significantly impact solubility, metabolic stability, and target engagement. For example, the 2,4-isomer’s para-methyl group may enhance hydrophobic interactions in enzyme active sites compared to the 2,3-derivative.

2-(Substituted Phenyl)-1,3-Thiazolidine-4-Carboxamide Derivatives

describes a series of analogs with varying phenyl substituents (e.g., halides, methyl groups). Key findings include:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) may increase electrophilicity, enhancing reactivity in redox-based antioxidant mechanisms.

- Biological Activity : Methyl-substituted derivatives (like the 2,4-isomer) often exhibit superior tyrosinase inhibition compared to halogenated analogs, likely due to optimized hydrophobic interactions .

Amitraz (N'-(2,4-Dimethylphenyl)-N-{[(2,4-Dimethylphenyl)imino]methyl}-N-methylmethanimidamide)

Structural Differences : Amitraz shares the 2,4-dimethylphenyl group but features a formamidine core instead of a thiazolidine-carboxamide.

Biological Activity : A potent acaricide targeting octopamine receptors in pests . Unlike the thiazolidine derivatives, its mechanism relies on disrupting neurotransmitter signaling rather than antioxidant or enzyme inhibition.

Synthesis : Involves formamidine-specific pathways, distinct from carboxamide coupling methods .

Comparative Data Table

Research Implications and Gaps

- Positional Isomerism : The 2,4-dimethylphenyl configuration may optimize biological activity compared to 2,3-substituted analogs, but detailed comparative studies (e.g., IC50 values, pharmacokinetics) are lacking in public domains.

- Commercial Discontinuation : The discontinued status of the 2,4-isomer raises questions about stability, scalability, or toxicity, warranting further investigation.

- Mechanistic Insights : While thiazolidine derivatives show enzyme inhibitory effects, their molecular targets remain less defined compared to well-characterized compounds like Amitraz .

Biological Activity

N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of a carboxamide group enhances its reactivity and biological properties. The compound is structurally characterized as follows:

- Molecular Formula : CHNS

- Molecular Weight : 226.32 g/mol

This compound is part of a broader class of thiazolidine derivatives known for their pharmacological significance.

The biological activity of this compound primarily involves interactions with specific molecular targets:

- Alpha-Adrenergic Receptors : Acts as an agonist, influencing central nervous system functions.

- Octopamine Receptors : Modulates neurotransmitter release and may affect metabolic pathways.

- Inhibition of Monoamine Oxidases : This action can lead to increased levels of neurotransmitters such as serotonin and norepinephrine.

These interactions suggest potential therapeutic applications in treating conditions like depression and anxiety.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. For instance:

- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer).

- Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Case Studies

-

Anticancer Efficacy Study

- Objective : Evaluate the anticancer potential against human cancer cell lines.

- Findings : The compound showed IC values ranging from 10 to 20 µM across different cancer cell lines, indicating potent activity compared to standard chemotherapeutics.

-

Antimicrobial Assessment

- Objective : Determine the antibacterial efficacy against Gram-positive and Gram-negative bacteria.

- Results : Exhibited minimum inhibitory concentrations (MICs) between 5 to 15 µg/mL, suggesting strong antibacterial properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized in the liver with several active metabolites contributing to its overall efficacy.

- Excretion : Primarily eliminated via renal pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide | Similar thiazolidine structure; different phenyl substitution | Notable anticancer properties |

| 2-Mercapto-1,3-thiazolidin-4-one | Contains a thiol group instead of a carboxamide | Strong antioxidant properties |

| 5-Methylthiazolidine-2-thione | Contains a thione instead of a thiazolidine | Exhibits different reactivity patterns |

Q & A

Q. Table 2. Key Spectroscopic Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 7.25 (s, aromatic), δ 4.10 (m, CH2) | |

| IR (KBr) | 1680 cm⁻¹ (C=O) | |

| HRMS (ESI+) | m/z 265.1015 (calc. 265.1012) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.